Pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl-
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Overview
Description
Pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by its unique substituents, including a 4-chlorobenzyl group, a 3-methyl group, and a 4-phenyl group, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, pyrazole derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Pyrazole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the 4-chlorobenzyl group enhances its binding affinity, while the diacetylamino group may facilitate its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazole, 5-amino-1-phenyl-3-methyl-4-chlorobenzyl-: Similar structure but with an amino group instead of diacetylamino.
Pyrazole, 5-acetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl-: Similar structure but with an acetylamino group instead of diacetylamino.
Pyrazole, 5-diacetylamino-1-(4-bromobenzyl)-3-methyl-4-phenyl-: Similar structure but with a bromobenzyl group instead of chlorobenzyl.
Uniqueness
The uniqueness of pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20ClN3O2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-acetyl-N-[2-[(4-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-20(18-7-5-4-6-8-18)21(25(15(2)26)16(3)27)24(23-14)13-17-9-11-19(22)12-10-17/h4-12H,13H2,1-3H3 |
InChI Key |
NAJAXZOWLAXSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N(C(=O)C)C(=O)C)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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